Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate
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Description
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C23H22O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Hydrolysis and Ultrasound Applications
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. A study explored the use of ultrasound bath in enzymatic hydrolysis of similar compounds, noting that ultrasound led to a decrease in reaction time without significantly altering yield or enantiomeric excess of products (Ribeiro, Passaroto, & Brenelli, 2001).
Chemical Synthesis and Reaction Processes
Research on compounds structurally related to this compound includes the synthesis of cyclopropane derivatives and investigations into their chemical rearrangement processes (Abe & Suehiro, 1982). Additionally, the sequential hydrogenation of similar esters has been reported, providing insights into the hydrogenation process sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).
Catalytic Reactions and Synthesis
Studies have focused on catalytic reactions involving compounds similar to this compound. One example is the rearrangement catalyzed by zinc-exchanged Y zeolites, which showed higher activity than conventional ZnCl2 in converting cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate (Baldoví et al., 1992).
Biocatalysis Research
This compound is structurally related to Ethyl(R)-2-hydroxy-4-phenylbutanoate, which has been extensively researched in biocatalysis. It serves as an important intermediate in the synthesis of ACE inhibitors, and research has summarized synthesis routes and developments in biocatalysis methods (Zhao, 2008).
Material Science Applications
In material science, related compounds have been used in the synthesis of new metallomesogens, indicating potential applications in creating complex molecular structures with specific properties (Kovganko & Kovganko, 2013).
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-2-26-22(24)23(25,17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)27-20-11-7-4-8-12-20/h3-16,25H,2,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXPAQUXEOBSBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.